N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 5-fluoro-2-thienylmethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 5-fluoro-2-thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with a 5-fluoro-2-thienylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Isopropyl Group: The final step is the alkylation of the pyrazole nitrogen with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine
- N-[(5-bromo-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine
- N-[(5-methyl-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C11H15ClFN3S |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8(2)15-7-9(5-14-15)13-6-10-3-4-11(12)16-10;/h3-5,7-8,13H,6H2,1-2H3;1H |
InChI Key |
YDEFHPLBRUJJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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